4-(2-氧代丙基)氮杂环丁-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

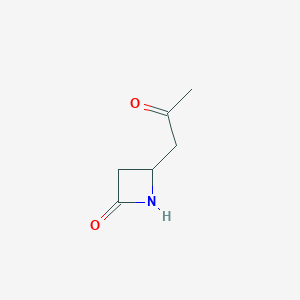

4-(2-Oxopropyl)azetidin-2-one is a derivative of azetidin-2-one, which is a four-membered cyclic lactam, also known as a beta-lactam. Beta-lactams are recognized for their utility as building blocks in the synthesis of a wide array of organic molecules, exploiting the strain energy associated with their structure. They are particularly noted for their role in the synthesis of various beta-lactam antibiotics and have been used as versatile intermediates for the creation of aromatic beta-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers .

Synthesis Analysis

The synthesis of 4-(2-Oxopropyl)azetidin-2-one and its derivatives has been approached through various methods. One such method involves the asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones, which serve as precursors for the creation of novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. The hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones has been highlighted as an efficient route for preparing 2-substituted piperazines and 1,4-diazepanes . Another approach includes the Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones, leading to the formation of 4-(2-oxoethylidene)azetidin-2-ones with excellent Z diastereoselection .

Molecular Structure Analysis

The molecular structure of 4-(2-Oxopropyl)azetidin-2-one derivatives is characterized by the presence of a strained beta-lactam ring. This strain is a key feature that facilitates various chemical transformations. The molecular structure often includes substituents that can influence the reactivity and stereochemical outcomes of reactions. For instance, the presence of an intramolecular hydrogen bond in Z isomers of 4-(2-oxoethylidene)azetidin-2-ones has been demonstrated through VT NMR spectroscopy and X-ray structural analysis, which is crucial for the stereochemical outcome of the Lewis acid-mediated synthesis .

Chemical Reactions Analysis

The chemical reactivity of 4-(2-Oxopropyl)azetidin-2-one derivatives is diverse, allowing for the synthesis of various biologically significant compounds. For example, the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 has been used as a method for synthesizing stereodefined aziridines and azetidines. This process involves a 1,2-fission of the beta-lactam ring followed by intramolecular nucleophilic substitution, leading to the formation of 2-(1-alkoxy-2-hydroxyethyl)aziridines or azetidines . Additionally, azetidin-2-ones have been employed in the synthesis of trifluoromethylated compounds, such as azetidines, aminopropanes, 1,3-oxazinanes, and 1,3-oxazinan-2-ones, showcasing their potential as building blocks for CF3-containing scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Oxopropyl)azetidin-2-one derivatives are influenced by their molecular structure and substituents. These properties are critical for their application as intermediates in organic synthesis. The beta-lactam ring's strain and the presence of various functional groups contribute to the reactivity of these compounds. The derivatives synthesized from 4-(2-Oxopropyl)azetidin-2-one have been found to exhibit significant antibacterial activity, indicating their potential in medicinal chemistry . Additionally, the lipophilic ester derivatives of 4-(hydroxymethyl)-azetidin-2-one have been evaluated as inhibitors of human fatty acid amide hydrolase, demonstrating the therapeutic relevance of these compounds .

科学研究应用

合成和化学应用

- 三氟甲基化氮杂环丁烷和衍生物:报道了 4-(三氟甲基)氮杂环丁-2-酮的合成,展示了它们作为构建含 CF3 的氮杂环丁烷和相关化合物的潜在构件。这些构件为各种 CF3 功能化结构提供了一条新途径 (Dao Thi 等人,2016).

- 生物活性化合物:氮杂环丁-2-酮环是 β-内酰胺家族的一部分,在开发青霉素和头孢菌素等救命抗生素方面发挥了关键作用。该研究重点介绍了 1,4-二芳基氮杂环丁-2-酮的合成,提供了一系列生物活性实体,包括胆固醇吸收抑制剂和抗菌剂 (Ghuge 和 Murumkar,2018).

- 新型氮杂环丁-2-酮的合成:报道了一种合成 4-(2-氧代乙叉基)氮杂环丁-2-酮的新方法。该方法提供了一条创建各种取代的氮杂环丁-2-酮的途径,促进了该化合物的多样化合成应用 (Cainelli 等人,2003).

生物学和药理学应用

- 抗生素增强剂和抗病毒剂:N-取代氮杂环丁-2-酮显示出作为抗生素增强剂和抗病毒剂的潜力,对包括人类冠状病毒和甲型流感病毒在内的各种病毒表现出中等活性。一些化合物还对某些癌细胞系表现出细胞抑制活性,突出了它们在治疗复杂感染中的潜力 (Głowacka 等人,2021).

- 抗肿瘤剂:研究了二芳基取代的氮杂环丁-2-酮的抗肿瘤特性,显示出作为微管蛋白聚合抑制剂的潜力。它们表现出抗增殖活性,被认为是有前途的抗肿瘤剂 (Liang 等人,2021).

- 潜在的抗癌活性:氮杂环丁-2-酮衍生物已被评估其潜在的抗癌活性,一些化合物在某些癌细胞系中显示出细胞毒性。这些衍生物可能通过诱导细胞凋亡和影响与细胞骨架调节相关的基因表达而发挥作用 (Olazarán 等人,2017).

作用机制

Target of Action

Azetidin-2-one derivatives have been reported to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus , suggesting that these fungi could be potential targets.

Mode of Action

Azetidin-2-one derivatives have been reported to inhibit human hdac6/hdac8 , which suggests that 4-(2-Oxopropyl)azetidin-2-one might interact with these targets leading to changes in their function.

Biochemical Pathways

One study showed that an azetidin-2-one derivative was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis due to the inhibition of some cell cycle genes . This suggests that 4-(2-Oxopropyl)azetidin-2-one might affect similar pathways.

Pharmacokinetics

Azetidin-2-ones are known to be hydrolytically vulnerable solids , which might impact their bioavailability.

Result of Action

One study showed that an azetidin-2-one derivative induced apoptosis in b16f10 cells , suggesting that 4-(2-Oxopropyl)azetidin-2-one might have similar effects.

Action Environment

Given that azetidin-2-ones are hydrolytically vulnerable solids , it is likely that factors such as pH and temperature could influence their stability and efficacy.

未来方向

Azetidin-2-ones and their derivatives are important compounds due to their broad range of biological activities such as antimicrobial, antiubercular, anticancer, cholesterol absorption inhibition, antidiabetic, analgesic and anti-inflammatory, thrombin inhibition, antiparkinsonian, vasopressin via antagonist, anticonvulsant . Therefore, future research could focus on exploring these biological activities further and developing new therapeutic applications for these compounds.

属性

IUPAC Name |

4-(2-oxopropyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(8)2-5-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNBNYADNDALRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

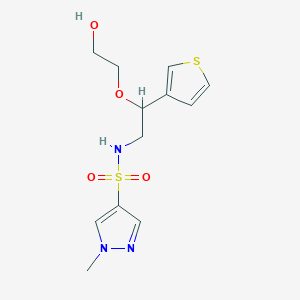

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)

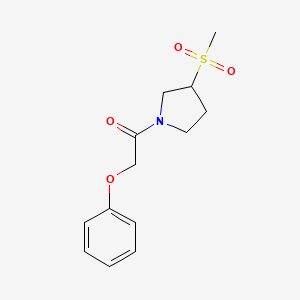

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

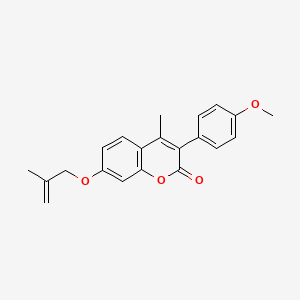

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)

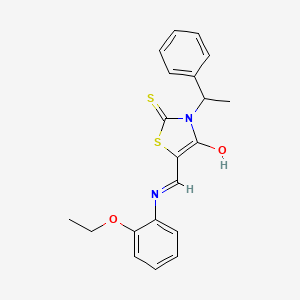

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)